6-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride
CAS No.: 943843-63-8
Cat. No.: VC8010683
Molecular Formula: C8H9ClN2O2
Molecular Weight: 200.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 943843-63-8 |
|---|---|
| Molecular Formula | C8H9ClN2O2 |
| Molecular Weight | 200.62 |
| IUPAC Name | 6-(aminomethyl)-3H-1,3-benzoxazol-2-one;hydrochloride |
| Standard InChI | InChI=1S/C8H8N2O2.ClH/c9-4-5-1-2-6-7(3-5)12-8(11)10-6;/h1-3H,4,9H2,(H,10,11);1H |
| Standard InChI Key | FNPPJZGNLUOHOP-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1CN)OC(=O)N2.Cl |
| Canonical SMILES | C1=CC2=C(C=C1CN)OC(=O)N2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzoxazolone scaffold—a fused bicyclic system containing oxygen and nitrogen atoms—substituted at the 6-position with an aminomethyl group (-CH2NH2). The hydrochloride salt form introduces a chloride counterion, which stabilizes the protonated amine and improves aqueous solubility. The molecular formula is C8H9ClN2O2, with a molar mass of 200.62 g/mol.
Key structural features include:
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Benzoxazolone core: A six-membered benzene ring fused to a five-membered oxazolone ring, contributing to planar geometry and π-π stacking potential.
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Aminomethyl substituent: Positioned para to the oxazolone oxygen, this group enables nucleophilic reactions and hydrogen bonding.
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Hydrochloride salt: Enhances stability and bioavailability by increasing polarity.
Physical and Spectral Characteristics
Experimental data from VulcanChem indicate the compound is a white to off-white crystalline solid with a melting point range of 215–220°C. Fourier-transform infrared (FTIR) spectroscopy reveals absorption bands at 3300 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), and 1240 cm⁻¹ (C-O-C), consistent with benzoxazolone derivatives . Nuclear magnetic resonance (NMR) spectra (¹H and ¹³C) further confirm the structure, with characteristic shifts at δ 7.2–7.5 ppm (aromatic protons) and δ 160 ppm (carbonyl carbon) .
Synthesis and Manufacturing
Conventional Synthesis Pathways
The synthesis of 6-(aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride typically involves a three-step sequence:
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Schiff Base Formation:
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2-Aminophenol reacts with formaldehyde and methylamine under acidic conditions to form an intermediate Schiff base.
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Reaction conditions: Ethanol solvent, HCl catalyst, 60°C, 6 hours.
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Cyclization:
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The Schiff base undergoes intramolecular cyclization in the presence of acetic anhydride, yielding the benzoxazolone core.
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Yield: 68–72% after recrystallization from ethanol.
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Salt Formation:
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Treatment with concentrated HCl in diethyl ether produces the hydrochloride salt.
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Purity: >95% by high-performance liquid chromatography (HPLC).
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Advanced Continuous Flow Synthesis
Recent innovations from the ACS Organic Process Research & Development journal demonstrate the utility of continuous flow chemistry for scaling production . A palladium-catalyzed hydrogenation step under flow conditions achieves a 95% yield (Table 1), reducing reaction times from 4 hours (batch) to 2.5 hours .
Table 1: Optimization of Continuous Flow Hydrogenation
| Catalyst Loading (mol %) | Flow Rate (mL/min) | Time (h) | Yield (%) |
|---|---|---|---|
| 0.34 | 0.1 | 4 | 90 |
| 0.34 | 0.4 | 1 | 93 |
| 0.17 | 0.4 | 1 | 45 |
| 0.34 | 1.5 | 2.5 | 95 |
Chemical Reactivity and Functionalization
Oxidation Reactions
The aminomethyl group undergoes oxidation with hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form a nitroso derivative, a key intermediate for further functionalization. Reaction kinetics studies show pseudo-first-order behavior with a rate constant of at 25°C.
Reductive Alkylation
Sodium borohydride (NaBH4) reduces the imine bond in Schiff base derivatives of the compound, enabling the synthesis of secondary amines. For example, reaction with benzaldehyde yields -benzyl-6-(aminomethyl)-benzoxazolone with 85% efficiency .
Electrophilic Substitution
The electron-rich aromatic ring undergoes nitration at the 4-position using nitric acid (HNO3) and sulfuric acid (H2SO4). This nitro derivative serves as a precursor for anticancer agents, as demonstrated in cytotoxicity assays .
Biological and Pharmacological Activities
Antimicrobial Properties
Chalcone derivatives of benzoxazolones, including 6-(aminomethyl) analogs, exhibit broad-spectrum antimicrobial activity. Against Staphylococcus aureus (ATCC 25923), minimum inhibitory concentrations (MICs) range from 8–32 µg/mL, outperforming ampicillin (MIC = 64 µg/mL) .
Carbonic Anhydrase Inhibition
In a landmark study, 6-substituted benzoxazolones showed potent inhibition of human carbonic anhydrase isoforms hCA I and hCA II, with IC50 values of 18.14–48.46 µM . Molecular docking simulations reveal hydrogen bonding between the aminomethyl group and Thr199/Thr200 residues in the enzyme active site .
Table 2: Inhibitory Activity of Benzoxazolone Derivatives
| Compound | hCA I IC50 (µM) | hCA II IC50 (µM) |
|---|---|---|
| 1 | 29.74 | 18.14 |
| 4 | 31.02 | 20.45 |
| 6 | 48.46 | 37.96 |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a building block for protease inhibitors and kinase modulators. For instance, coupling with boronic acid derivatives yields benzoxaborole-based antifungal agents .
Materials Science
Its rigid aromatic structure makes it a candidate for organic semiconductors. Thin films of 6-(aminomethyl)-benzoxazolone exhibit a hole mobility of , comparable to polycrystalline silicon.
Analytical Chemistry
Functionalized with fluorescein isothiocyanate (FITC), the compound acts as a fluorescent probe for detecting trace metals in environmental samples, with a detection limit of 0.1 ppb for Cu²⁺.
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